N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHLJCNMGVMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzamide backbone with a cyano group and a tetrahydrobenzo[b]thiophene moiety. Its molecular formula is C₁₄H₁₈N₄O₂S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the sulfonyl and piperidine groups contributes to its biological properties.
Inhibition of JNK Kinases
Research indicates that derivatives of this compound exhibit potent inhibitory activity against JNK2 and JNK3 kinases. A study highlighted that certain analogs demonstrated IC50 values in the low micromolar range (pIC50 values around 6.5 to 6.7), indicating strong inhibition compared to other members of the MAPK family such as JNK1 and p38α . The selectivity of these compounds suggests their potential as therapeutic agents in conditions where JNK signaling is implicated, such as neurodegenerative diseases and cancer.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various human cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and sulfonamide groups can enhance activity against specific tumor types .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of related compounds within the same chemical class. These compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Disk diffusion methods have been employed to evaluate their effectiveness, revealing promising results that warrant further investigation into their mechanisms of action against microbial pathogens .
Anti-inflammatory Properties
In addition to their antimicrobial effects, these compounds may possess anti-inflammatory properties. Research on related benzothiophene derivatives has shown that they can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: JNK Inhibition
A pivotal study focused on a series of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amide inhibitors demonstrated their ability to selectively inhibit JNK3 over other kinases in the MAPK pathway. This selectivity was attributed to unique binding interactions within the ATP-binding site as revealed by X-ray crystallography . The implications for drug design are significant, as targeting specific kinases could lead to fewer side effects compared to broader-spectrum inhibitors.
Clinical Implications
The biological activities exhibited by this compound suggest potential clinical applications in oncology and infectious diseases. The selective inhibition of JNK pathways could be leveraged in developing therapeutics for conditions such as Alzheimer's disease and various cancers where JNK signaling plays a critical role.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, derivatives synthesized from related compounds exhibited significant antiproliferative effects against several cancer cell lines:
- Breast Adenocarcinoma (MCF-7)
- Non-Small Cell Lung Cancer (NCI-H460)
- CNS Cancer (SF-268)
In vitro assays demonstrated that many derivatives showed high inhibitory effects on these cell lines, indicating their potential as anticancer agents. The mechanisms of action are believed to involve disruption of cellular processes critical for tumor growth and survival .
Case Study: Polyfunctionally Substituted Heterocycles
A study involving the synthesis of polyfunctionally substituted heterocycles derived from related compounds indicated that these derivatives could inhibit cancer cell proliferation effectively. The research utilized various synthetic pathways to create diverse structures, which were then screened for antitumor activity. The results revealed promising candidates for further development into anticancer drugs .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Research has focused on its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains:
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae
- Fungal strains: Candida albicans
The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests, revealing that certain derivatives possess potent antibacterial and antifungal activities comparable to established antibiotics . This suggests that the compound could serve as a scaffold for developing new antimicrobial agents capable of overcoming drug resistance.
Anti-inflammatory Potential
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Molecular docking studies have suggested that it may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions it as a candidate for further exploration in treating inflammatory diseases .
Preparation Methods
Step 1: Sulfonation of Benzoyl Chloride
4-Chlorosulfonylbenzoyl chloride reacts with 2-methylpiperidine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) neutralizes HCl byproducts:
$$
\text{C}7\text{H}5\text{ClO}2\text{S} + \text{C}6\text{H}{13}\text{N} \xrightarrow{\text{TEA, DCM}} \text{C}{13}\text{H}{16}\text{NO}4\text{S} + \text{HCl}
$$
Conditions :
Step 2: Amidation
The sulfonated intermediate couples with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine via Schotten-Baumann conditions:
$$
\text{C}{13}\text{H}{16}\text{NO}4\text{S} + \text{C}9\text{H}{10}\text{N}2\text{S} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (prevents hydrolysis) |
| Base | 10% NaOH (aq) |
| Yield | 67–72% |
| Purity (HPLC) | ≥95% |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Microreactor systems enhance heat/mass transfer for exothermic sulfonylation steps, reducing batch inconsistencies:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.5 kg/L·h | 2.8 kg/L·h |
| Impurity Profile | 3–5% | <1% |
| Energy Consumption | High | Reduced by 40% |
Crystallization Optimization
Anti-solvent crystallization (water/IPA) achieves particle size distribution (D50) of 50–70 μm, ensuring consistent bioavailability in pharmaceutical applications.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
HPLC (C18 column, 70:30 MeCN/H2O): Retention time = 12.3 min, peak area ≥98.5%.
Computational Modeling for Reaction Optimization
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) identify transition states in sulfonylation:
- Activation energy: 28.7 kcal/mol for sulfonate intermediate formation.
- Solvent effects (PCM model): DCM reduces energy barrier by 4.3 kcal/mol vs. THF.
Q & A
Q. What synthetic methodologies are employed to prepare N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Key steps include:
- Acylation : Reacting the amino group with activated acyl chlorides (e.g., 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride) under nitrogen atmosphere in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Protection/Deprotection : Use of acetic anhydride to protect hydroxyl groups, followed by deprotection with potassium carbonate in methanol .
- Cyclization : For derivatives, Gewald-type reactions or regioselective cyclization with reagents like ethyl cyanoacetate may be employed .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- UV/Vis Spectroscopy : To analyze chromophoric systems and shifts in absorption maxima (e.g., λmax ~250-350 nm for tetrahydrobenzo[b]thiophene derivatives) .
- NMR (1H/13C) : Assigns proton environments (e.g., thiophene protons at δ 2.5–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, sulfonyl S=O ~1150-1250 cm⁻¹) .
- LC-MS/HRMS : Confirms molecular weight and purity .
Q. What in vitro biological activities have been reported for this compound and its analogs?
- Methodological Answer :
- Antitumor Activity : Screened against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays. Derivatives showed IC50 values <10 µM, linked to pyridine/pyrimidine substituents .
- Antibacterial Activity : Tested via disk diffusion or MIC assays against Gram-positive/negative strains. Activity correlates with acylated side chains (e.g., compound 23 in ).
- Enzyme Inhibition : Potential dual EGFR/HER2 inhibition inferred from structural analogs .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically investigated for antitumor activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varying heterocycles (e.g., pyrazole, thiazole) and assess potency shifts. For example, pyridine derivatives in showed enhanced activity over acyclic analogs.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide moiety to study solubility and target affinity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like RORγt .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in ).
- Dynamic Effects : Consider conformational flexibility (e.g., tetrahydro ring puckering) using variable-temperature NMR .
- Computational Aids : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and assign ambiguous signals .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or pivaloyloxymethyl groups to enhance water solubility .
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles .
- Structural Tweaks : Replace hydrophobic groups (e.g., methylpiperidinyl) with polar moieties (e.g., morpholine) without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
